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molecular formula C19H22F3N B8472943 3-Methyl-1-(2-methyl-4'-(trifluoromethyl)biphenyl-4-yl)butan-1-amine

3-Methyl-1-(2-methyl-4'-(trifluoromethyl)biphenyl-4-yl)butan-1-amine

Cat. No. B8472943
M. Wt: 321.4 g/mol
InChI Key: FDSYXOXUTCXEMQ-UHFFFAOYSA-N
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Patent
US08933104B2

Procedure details

A microwave reaction vial was charged with 2-methyl-4′-(trifluoromethyl)biphenyl-4-carbonitrile (500 mg, 1.91 mmol) and tetrahydrofuran (5 mL). To the mixture was added isobutylmagnesium bromide (2.87 mL, 5.74 mmol, 2M in THF). The reaction was heated at 100° C. in a microwave for 30 minutes. The reaction mixture was then carefully added to a solution of sodium borohydride (145 mg, 3.83 mmol) in methanol (5 mL). After stirring for 5 minutes, the mixture was concentrated to dryness. Purification by column chromatography gave 3-methyl-1-(2-methyl-4′-(trifluoromethyl)biphenyl-4-yl)butan-1-amine (470 mg). 1H NMR (400 MHz, CD3OD, δ): 7.72 (d, 2H), 7.50 (d, 2H), 7.24 (s, 1H), 7.19 (d, 2H), 3.94 (m, 1H), 2.27 (s, 3H), 1.65 (m, 2H), 1.49 (m, 1H), 0.95 (d, 3H), 0.92 (d, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
isobutylmagnesium bromide
Quantity
2.87 mL
Type
reactant
Reaction Step Two
Quantity
145 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1.O1CCCC1.[CH2:25]([Mg]Br)[CH:26]([CH3:28])[CH3:27].[BH4-].[Na+]>CO>[CH3:25][CH:26]([CH3:28])[CH2:27][CH:8]([C:6]1[CH:5]=[CH:4][C:3]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][CH:11]=2)=[C:2]([CH3:1])[CH:7]=1)[NH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)C#N)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
isobutylmagnesium bromide
Quantity
2.87 mL
Type
reactant
Smiles
C(C(C)C)[Mg]Br
Step Three
Name
Quantity
145 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microwave reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(CC(N)C1=CC(=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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